methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide . Another approach involves the iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, followed by elimination of hydrogen iodide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for iodination, sodium methoxide for cyclization, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
Scientific Research Applications
Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and apoptosis . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7H-pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory properties.
Pyrimidine derivatives: These compounds have a broader range of biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.
Uniqueness
Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable scaffold for developing targeted therapies .
Properties
CAS No. |
1207176-21-3 |
---|---|
Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)5-2-4-6(11-5)9-3-10-7(4)12/h2-3H,1H3,(H2,9,10,11,12) |
InChI Key |
NDGDEDNPYUBXSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.